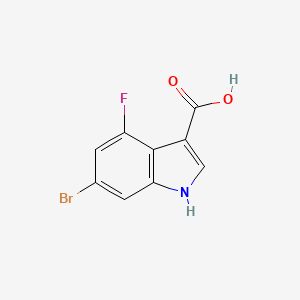![molecular formula C13H21ClFNO B1449019 2-{[1-(2-氟苯基)乙基]氨基}-3-甲基丁醇盐酸盐 CAS No. 1803583-20-1](/img/structure/B1449019.png)
2-{[1-(2-氟苯基)乙基]氨基}-3-甲基丁醇盐酸盐
描述
“2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803583-20-1 . It has a molecular weight of 261.77 . The IUPAC name for this compound is 2-((1-(2-fluorophenyl)ethyl)amino)-3-methylbutan-1-ol hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20FNO.ClH/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.77 . It is a powder that is stored at room temperature .科学研究应用
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a precursor in the synthesis of pharmacologically active molecules. Its structure suggests it could be a candidate for modifying neurotransmitter analogs , which might interact with central nervous system receptors .
Biochemistry
Biochemically, the compound’s fluorinated aromatic ring and secondary amine could be valuable in studying enzyme-substrate interactions . It might serve as an inhibitor or substrate mimic for enzymes that act on similar endogenous molecules, providing insights into enzyme mechanisms .
Pharmacology
Pharmacologically, the compound’s structural features suggest it could be used to modulate biological pathways . For instance, it might be investigated for its effects on G protein-coupled receptors (GPCRs) , which are common targets for a variety of therapeutic agents .
Neuroscience
In neuroscience research, the compound could be utilized in neurotransmitter receptor binding studies due to its structural similarity to certain neurotransmitters. It may help in understanding the binding affinities and activity profiles of new psychoactive substances .
Toxicology
From a toxicological perspective, the compound could be used to assess metabolic stability and toxicity profiles in preclinical drug development. Its metabolism in the body could be studied to predict potential metabolites and their effects .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard in developing analytical methods such as HPLC or mass spectrometry . These methods could be applied to detect the compound or its metabolites in biological samples, which is crucial for pharmacokinetics studies .
安全和危害
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
属性
IUPAC Name |
2-[1-(2-fluorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO.ClH/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIAASCXBSZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



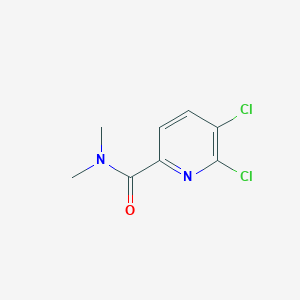
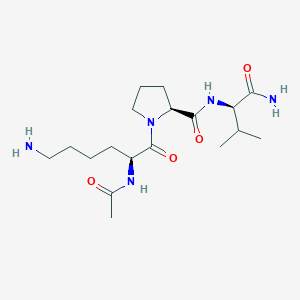

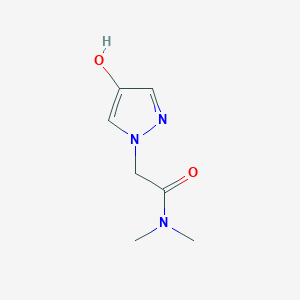
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)



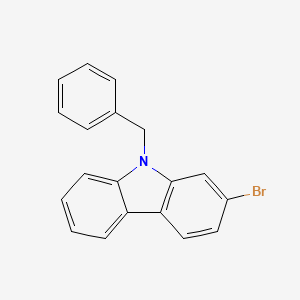
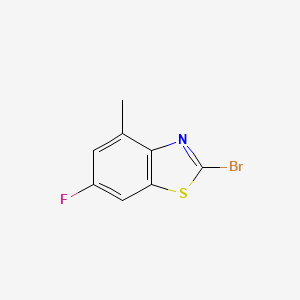
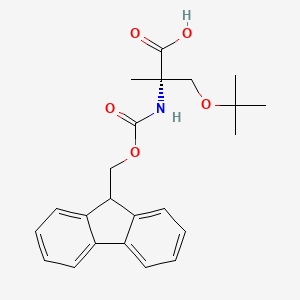
![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)

